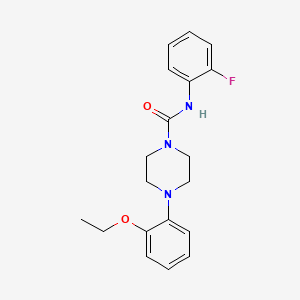
4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide, also known as EFDP, is a synthetic compound that belongs to the piperazinecarboxamide class of drugs. This compound has gained significant attention in scientific research due to its potential therapeutic applications. EFDP has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.
作用機序
The exact mechanism of action of 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This compound has also been shown to inhibit the activity of phosphodiesterase type 5 (PDE5), an enzyme that plays a role in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In neurology, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in the brain. In psychiatry, this compound has been shown to increase the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a role in the regulation of anxiety and mood. In oncology, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has several advantages for laboratory experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. This compound is also relatively stable and has a long shelf-life, which makes it suitable for long-term experiments. However, this compound also has some limitations. It is a relatively new compound, and its effects on humans are not fully understood. This compound also has a relatively low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide. In neurology, further studies are needed to investigate the potential neuroprotective effects of this compound in humans, particularly in the context of stroke and other neurodegenerative diseases. In psychiatry, further studies are needed to investigate the potential use of this compound as an antidepressant and anxiolytic agent in humans. In oncology, further studies are needed to investigate the potential antitumor activity of this compound in vivo, as well as its potential use in combination with other anticancer agents. Additionally, further studies are needed to investigate the potential side effects of this compound and its long-term safety profile.
合成法
The synthesis of 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide involves the reaction of 2-fluoroaniline with 2-ethoxybenzoyl chloride in the presence of triethylamine to produce 2-ethoxy-N-(2-fluorophenyl)benzamide. This intermediate is then treated with piperazine in the presence of triethylamine to produce this compound. The overall yield of this compound is approximately 60%.
科学的研究の応用
4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, this compound has been shown to have neuroprotective effects against ischemia-reperfusion injury in rat models. In psychiatry, this compound has been studied for its potential use as an antidepressant and anxiolytic agent. In oncology, this compound has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
特性
IUPAC Name |
4-(2-ethoxyphenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-2-25-18-10-6-5-9-17(18)22-11-13-23(14-12-22)19(24)21-16-8-4-3-7-15(16)20/h3-10H,2,11-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIQWWWPPGNAHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

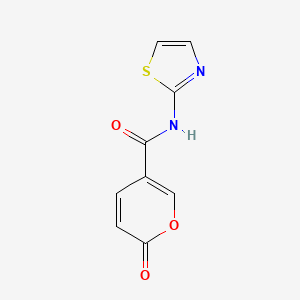
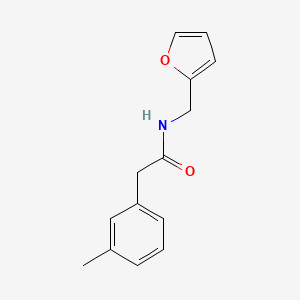
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-3,3-dimethylpiperidine](/img/structure/B5294553.png)
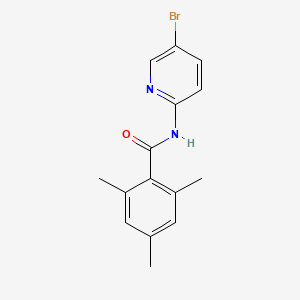
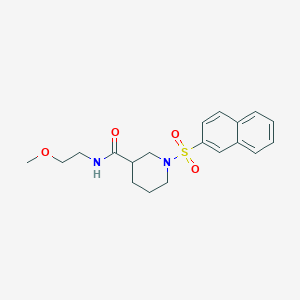
![4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5294579.png)
![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B5294584.png)
![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5294590.png)
![8-[3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5294596.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5294597.png)
![3-{[(4-bromophenyl)sulfonyl]amino}benzamide](/img/structure/B5294598.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5294599.png)
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methylacetamide](/img/structure/B5294620.png)
![3-[4-(dimethylamino)phenyl]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5294624.png)